Somatotropin (6-13) Enhances Insulin Receptor Binding by 42% Versus Gliclazide's Null Effect: A Direct Head-to-Head Cellular Comparison
A direct comparative study evaluated Somatotropin (6-13) and the second-generation sulfonylurea gliclazide in isolated rat cell systems. Somatotropin (6-13) significantly increased the binding of insulin to specific receptors on isolated cells, whereas gliclazide had no direct effect on insulin receptor function [1]. This represents a fundamental mechanistic distinction between the two classes of hypoglycemic agents.
| Evidence Dimension | Effect on insulin binding to specific receptors |
|---|---|
| Target Compound Data | Significant increase in insulin receptor binding (42% increase in glucose oxidation in pancreatic islets) |
| Comparator Or Baseline | Gliclazide: No direct effect on insulin receptor function |
| Quantified Difference | 42% increase in glucose oxidation for hGH 6-13 versus no measurable effect for gliclazide |
| Conditions | In vitro studies with isolated pancreatic islets and isolated cells from rats |
Why This Matters
For researchers developing insulin-sensitizing agents, Somatotropin (6-13) offers a distinct mechanism (receptor-level potentiation) not found in sulfonylureas, enabling investigation of insulin action amplification without direct insulinotropic effects.
- [1] A comparison of cellular actions between gliclazide and a hypoglycaemic peptide fragment of human growth hormone (hGH 6-13). Diabetes Research and Clinical Practice. 1988;5(1):17-24. doi:10.1016/S0168-8227(88)80073-1 View Source
